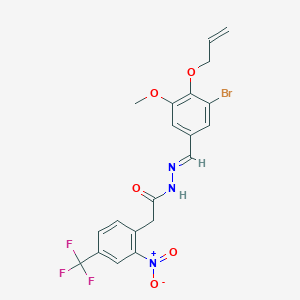![molecular formula C11H10N4O2S B15037757 N-{N-[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]carbamimidoyl}acetamide](/img/structure/B15037757.png)
N-{N-[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]carbamimidoyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{N-[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]carbamimidoyl}acetamide is a complex organic compound with a unique structure that includes a benzothiazinylidene moiety and a carbamimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{N-[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]carbamimidoyl}acetamide typically involves the reaction of substituted benzothiazine derivatives with carbamimidoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile, and requires the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{N-[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]carbamimidoyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamimidoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{N-[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]carbamimidoyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{N-[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]carbamimidoyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{N-[4-(acetylamino)-3,5-dichlorobenzyl]carbamimidoyl}-2-(1H-indol-1-yl)acetamide
- N-{N’-[(4-aminobenzene)sulfonyl]carbamimidoyl}acetamide
Uniqueness
N-{N-[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]carbamimidoyl}acetamide is unique due to its specific structural features, such as the benzothiazinylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H10N4O2S |
|---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-[(Z)-N'-(4-oxo-1,3-benzothiazin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C11H10N4O2S/c1-6(16)13-10(12)15-11-14-9(17)7-4-2-3-5-8(7)18-11/h2-5H,1H3,(H3,12,13,14,15,16,17) |
InChI Key |
VXFJWRZTHJZHOY-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N/C(=N\C1=NC(=O)C2=CC=CC=C2S1)/N |
Canonical SMILES |
CC(=O)NC(=NC1=NC(=O)C2=CC=CC=C2S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(anthracen-9-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15037681.png)
![N-benzyl-N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B15037686.png)
![6-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B15037694.png)
![4-[(4-ethylbenzoyl)amino]benzoic Acid](/img/structure/B15037695.png)
![3-(3,4-dimethoxyphenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15037702.png)

![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B15037725.png)
![2,4-dichloro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B15037731.png)
![2-(2,4-dichlorophenyl)-N-[4-(diethylamino)phenyl]-3-methylquinoline-4-carboxamide](/img/structure/B15037737.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15037739.png)
![(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-bromophenyl)carbonyl]amino}prop-2-enoic acid](/img/structure/B15037744.png)
![(5Z)-2-[(4-fluorophenyl)amino]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B15037751.png)
![1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B15037773.png)
![3-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(2-chlorophenyl)formamido]prop-2-enamido]propanoic acid](/img/structure/B15037788.png)
